6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro, furan, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reaction time: The reaction is typically completed within a short time frame, often under 30 minutes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and energy-efficient methods, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
N-oxides: Formed from oxidation reactions.
Amino derivatives: Formed from reduction reactions.
Substituted derivatives: Formed from halogen substitution reactions.
Scientific Research Applications
6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channels . By binding to these targets, it can modulate their activity and exert its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a fused heterocyclic ring system and are known for their broad-spectrum biological activities.
Pyrimidinamine derivatives: These compounds are known for their fungicidal activity and are used in agricultural applications.
Uniqueness
6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chloro, furan, and phenyl groups, which contribute to its distinct chemical properties and reactivity. Its potential as a multi-target inhibitor and its environmentally friendly synthesis methods further distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14ClN3O/c1-12-7-9-15(23-12)17-18(20-14-5-3-2-4-6-14)22-11-13(19)8-10-16(22)21-17/h2-11,20H,1H3 |
InChI Key |
YPYNRVXPWYZMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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